Cas no 1184850-75-6 (4,4,4-trifluorobutanethioamide)
4,4,4-trifluorobutanethioamide Chemical and Physical Properties
Names and Identifiers
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- 4,4,4-Trifluorobutanethioamide
- Butanethioamide, 4,4,4-trifluoro-
- 4,4,4-trifluorobutanethioamide
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- MDL: MFCD20353091
- Inchi: 1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)
- InChI Key: QSVASTDIGBZAPA-UHFFFAOYSA-N
- SMILES: C(N)(=S)CCC(F)(F)F
Computed Properties
- Exact Mass: 157.01730486g/mol
- Monoisotopic Mass: 157.01730486g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 143.7±50.0 °C at 760 mmHg
- Flash Point: 40.7±30.1 °C
- Vapor Pressure: 5.3±0.3 mmHg at 25°C
4,4,4-trifluorobutanethioamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,4,4-trifluorobutanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T791988-10mg |
4,4,4-Trifluorobutanethioamide |
1184850-75-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T791988-50mg |
4,4,4-Trifluorobutanethioamide |
1184850-75-6 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T791988-100mg |
4,4,4-Trifluorobutanethioamide |
1184850-75-6 | 100mg |
$ 275.00 | 2022-06-02 | ||
| Enamine | EN300-331481-0.05g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 0.05g |
$174.0 | 2023-09-04 | |
| Enamine | EN300-331481-0.1g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 0.1g |
$257.0 | 2023-09-04 | |
| Enamine | EN300-331481-0.25g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 0.25g |
$367.0 | 2023-09-04 | |
| Enamine | EN300-331481-0.5g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 0.5g |
$579.0 | 2023-09-04 | |
| Enamine | EN300-331481-1.0g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-331481-2.5g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 2.5g |
$1454.0 | 2023-09-04 | |
| Enamine | EN300-331481-5.0g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 5.0g |
$2152.0 | 2023-02-23 |
4,4,4-trifluorobutanethioamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4,4,4-trifluorobutanethioamide
Comprehensive Overview of 4,4,4-Trifluorobutanethioamide (CAS No. 1184850-75-6): Properties, Applications, and Industry Insights
4,4,4-Trifluorobutanethioamide (CAS No. 1184850-75-6) is a specialized fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and chemical properties. This thioamide derivative features a trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and material science. The compound's CAS registry number (1184850-75-6) ensures precise identification in global chemical databases, facilitating regulatory compliance and research reproducibility.
In recent years, the demand for fluorinated compounds like 4,4,4-trifluorobutanethioamide has surged, driven by their applications in bioactive molecule synthesis and crop protection agents. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in developing new antiviral and anti-inflammatory drugs. A 2023 study highlighted its potential in modulating enzyme activity, aligning with the growing focus on targeted therapies and precision medicine.
The synthesis of 4,4,4-trifluorobutanethioamide typically involves nucleophilic substitution reactions or thionation of corresponding amides, with yields optimized through green chemistry protocols. This aligns with the industry's shift toward sustainable synthesis, a topic frequently searched in AI-driven chemical research platforms. Analytical techniques such as NMR spectroscopy and HPLC-MS are employed to verify its purity, addressing common user queries about quality control in fine chemicals.
From a commercial perspective, suppliers of CAS No. 1184850-75-6 emphasize its high purity grades (>98%) and compatibility with high-throughput screening (HTS) workflows. These attributes cater to the pharmaceutical industry's need for scalable intermediates, a trending topic in contract manufacturing forums. Additionally, its stability under ambient storage conditions reduces logistical challenges, a key concern for global distributors.
Emerging applications of 4,4,4-trifluorobutanethioamide include its use in material science, where its fluorine content contributes to hydrophobic coatings and electronic materials. This versatility resonates with searches for multi-functional chemicals in academic and industrial settings. Furthermore, its low toxicity profile (as per preliminary studies) positions it favorably compared to traditional thioamide analogs, addressing environmental and safety-related queries.
In conclusion, 4,4,4-trifluorobutanethioamide (CAS No. 1184850-75-6) exemplifies the intersection of innovation and practical utility in modern chemistry. Its relevance to drug development, sustainable synthesis, and advanced materials ensures continued interest, as reflected in search trends and peer-reviewed publications. Future research may explore its catalytic applications or bioconjugation potential, further expanding its industrial footprint.
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